molecular formula C11H15NO5 B2462825 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid CAS No. 923200-99-1

2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid

Cat. No.: B2462825
CAS No.: 923200-99-1
M. Wt: 241.243
InChI Key: HITVTTWDAMHBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and protein interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

While specific safety and hazard information for “2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid” is not available in the search results, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

A related compound, erlotinib, targets the epidermal growth factor receptor (egfr), a tyrosine kinase . EGFR plays a crucial role in regulating cell growth and division.

Mode of Action

Erlotinib, a related compound, acts as an egfr tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, preventing the receptor from being activated and subsequently inhibiting downstream signaling pathways that lead to cell proliferation.

Biochemical Pathways

Egfr, the target of the related compound erlotinib, is involved in several key cellular pathways, including the mapk, akt, and jnk pathways . These pathways regulate various cellular processes such as cell proliferation, survival, and differentiation.

Result of Action

The inhibition of egfr by erlotinib, a related compound, can lead to decreased cell proliferation and increased apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid typically involves the reaction of 2-amino-5-methoxybenzoic acid with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-3-4-17-10-6-8(12)7(11(13)14)5-9(10)16-2/h5-6H,3-4,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITVTTWDAMHBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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